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molecular formula C7H11N3 B3392149 3-(2-Aminoethyl)pyridin-2-amine CAS No. 844503-06-6

3-(2-Aminoethyl)pyridin-2-amine

Cat. No. B3392149
M. Wt: 137.18 g/mol
InChI Key: NDTIGNQNVGDTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476665B2

Procedure details

A solution of 3-(2-azidoethyl)-2-nitropyridine (0.190 g, 0.98 mmol) in methanol (5 mL) was stirred at 20° C. with 10% palladium on carbon (50 mg) under 1 atm hydrogen for 96 h. The mixture was filtered through celite and the filtrate concentrated to give the title compound (0.122 g).
Name
3-(2-azidoethyl)-2-nitropyridine
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][C:6]1[C:7]([N+:12]([O-])=O)=[N:8][CH:9]=[CH:10][CH:11]=1)=[N+]=[N-].[H][H]>CO.[Pd]>[NH2:1][CH2:4][CH2:5][C:6]1[C:7]([NH2:12])=[N:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
3-(2-azidoethyl)-2-nitropyridine
Quantity
0.19 g
Type
reactant
Smiles
N(=[N+]=[N-])CCC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCC=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.122 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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